Cas no 954011-06-4 (N'-cyclohexyl-N-{2-4-(dimethylamino)phenylethyl}ethanediamide)
954011-06-4 structure
Product Name:N'-cyclohexyl-N-{2-4-(dimethylamino)phenylethyl}ethanediamide
Numéro CAS:954011-06-4
Le MF:C18H27N3O2
Mégawatts:317.425884485245
CID:6260178
PubChem ID:16891480
Update Time:2025-05-19
N'-cyclohexyl-N-{2-4-(dimethylamino)phenylethyl}ethanediamide Propriétés chimiques et physiques
Nom et identifiant
-
- N'-cyclohexyl-N-{2-4-(dimethylamino)phenylethyl}ethanediamide
- N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide
- 954011-06-4
- F5021-0270
- AKOS024490720
- N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide
- N'-cyclohexyl-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide
-
- Piscine à noyau: 1S/C18H27N3O2/c1-21(2)16-10-8-14(9-11-16)12-13-19-17(22)18(23)20-15-6-4-3-5-7-15/h8-11,15H,3-7,12-13H2,1-2H3,(H,19,22)(H,20,23)
- La clé Inchi: HUBMVGWXQRLFMP-UHFFFAOYSA-N
- Sourire: O=C(C(NCCC1C=CC(=CC=1)N(C)C)=O)NC1CCCCC1
Propriétés calculées
- Qualité précise: 317.21032711g/mol
- Masse isotopique unique: 317.21032711g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 5
- Complexité: 384
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.1
- Surface topologique des pôles: 61.4Ų
N'-cyclohexyl-N-{2-4-(dimethylamino)phenylethyl}ethanediamide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5021-0270-2μmol |
N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide |
954011-06-4 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5021-0270-5μmol |
N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide |
954011-06-4 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5021-0270-10μmol |
N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide |
954011-06-4 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5021-0270-20μmol |
N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide |
954011-06-4 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5021-0270-1mg |
N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide |
954011-06-4 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5021-0270-2mg |
N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide |
954011-06-4 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5021-0270-3mg |
N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide |
954011-06-4 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5021-0270-4mg |
N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide |
954011-06-4 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5021-0270-5mg |
N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide |
954011-06-4 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5021-0270-10mg |
N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide |
954011-06-4 | 10mg |
$79.0 | 2023-09-10 |
N'-cyclohexyl-N-{2-4-(dimethylamino)phenylethyl}ethanediamide Littérature connexe
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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